N-cyclooctyl-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide
Description
N-cyclooctyl-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide: is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a cyclooctyl group, a trifluoromethyl group, and a carboxamide group attached to a pyrazole ring
Properties
Molecular Formula |
C14H20F3N3O |
|---|---|
Molecular Weight |
303.32 g/mol |
IUPAC Name |
N-cyclooctyl-1-methyl-5-(trifluoromethyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C14H20F3N3O/c1-20-12(14(15,16)17)9-11(19-20)13(21)18-10-7-5-3-2-4-6-8-10/h9-10H,2-8H2,1H3,(H,18,21) |
InChI Key |
FTQLRLNHPOASTC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)NC2CCCCCCC2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclooctyl-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Cyclooctyl Group Addition: The cyclooctyl group can be added through a nucleophilic substitution reaction using cyclooctyl halides.
Carboxamide Formation: The carboxamide group can be introduced by reacting the intermediate compound with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halides, acids, or bases depending on the specific substitution reaction.
Major Products
Oxidation: Hydroxylated pyrazole derivatives.
Reduction: Amino-pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
N-cyclooctyl-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-cyclooctyl-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the pyrazole ring can facilitate interactions with active sites. The cyclooctyl group may contribute to the compound’s overall conformation and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-cyclooctyl-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate
- N-cyclooctyl-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid
- N-cyclooctyl-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylamide
Uniqueness
N-cyclooctyl-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the cyclooctyl group provides steric bulk that can influence its binding interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
